molecular formula C13H13N3O2 B2414951 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 164648-32-2

4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Cat. No. B2414951
Key on ui cas rn: 164648-32-2
M. Wt: 243.266
InChI Key: OZOHJPOTJVYPGE-UHFFFAOYSA-N
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Patent
US05616620

Procedure details

Prepared analogously to Example 92a) from 5,5-dimethylhydantoin and 4-(bromomethyl)-benzonitrile in the presence of potassium-tert.-butoxide in a yield of 98% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium tert.-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].Br[CH2:11][C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1.[K].CC(C)([O-])C>>[C:16]([C:15]1[CH:18]=[CH:19][C:12]([CH2:11][N:4]2[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]2=[O:7])=[CH:13][CH:14]=1)#[N:17] |f:2.3,^1:19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Name
potassium tert.-butoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].CC(C)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)CN1C(NC(C1=O)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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